molecular formula C21H12Cl2N2O3 B3694575 N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide

N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B3694575
M. Wt: 411.2 g/mol
InChI Key: PNHLMDVPZDXVMG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group, a dioxoisoindolyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide typically involves the following steps:

    Formation of the Dioxoisoindolyl Group: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms using chlorinating agents such as thionyl chloride or sulfuryl chloride.

    Formation of the Benzamide Moiety: The final step involves the reaction of the dichlorophenyl-dioxoisoindolyl intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)acetamide
  • N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propionamide
  • N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)butyramide

Comparison

Compared to its analogs, N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide may exhibit unique properties due to the presence of the benzamide moiety. This could influence its reactivity, biological activity, and potential applications. The specific differences would depend on the nature of the substituents and the overall molecular structure.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3/c22-13-8-9-18(17(23)11-13)24-19(26)12-4-3-5-14(10-12)25-20(27)15-6-1-2-7-16(15)21(25)28/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHLMDVPZDXVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide
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N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide
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N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide
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N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide
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N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide
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N-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide

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